molecular formula C15H18N4O3 B1189701 3-tert-butyl-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B1189701
M. Wt: 302.33g/mol
InChI Key: GQRDQHBEISYDSO-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-N’-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydrazine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-tert-butyl-1H-pyrazole-5-carbohydrazide: A precursor in the synthesis of the target compound.

    2,4-dihydroxybenzaldehyde: Another precursor used in the synthesis.

    Other pyrazole derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

3-tert-butyl-N’-(2,4-dihydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the pyrazole and benzylidene moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33g/mol

IUPAC Name

5-tert-butyl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H18N4O3/c1-15(2,3)13-7-11(17-18-13)14(22)19-16-8-9-4-5-10(20)6-12(9)21/h4-8,20-21H,1-3H3,(H,17,18)(H,19,22)/b16-8+

InChI Key

GQRDQHBEISYDSO-LZYBPNLTSA-N

SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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